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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylphenol

Cat. No.: B1283881 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical

data for 4-Bromo-2,3-dimethylphenol (CAS No: 22802-37-5). Due to the limited availability of

public experimental spectra for this specific compound, this document also includes

representative data from a closely related isomer, 4-Bromo-3,5-dimethylphenol, to provide

analogous spectral information.

Physicochemical Properties
Property Value Source

Molecular Formula C₈H₉BrO PubChem[1]

Molecular Weight 201.06 g/mol PubChem[1]

Monoisotopic Mass 199.98368 Da PubChem[1]

Physical Form Solid Sigma-Aldrich[2]

Purity 98% Sigma-Aldrich[2]

Mass Spectrometry Data
While a specific experimental mass spectrum for 4-Bromo-2,3-dimethylphenol is not publicly

available, data from gas chromatography-mass spectrometry (GC-MS) analysis has been
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recorded.[1] The instrument used was an Agilent 6850-5975C.[1] Predicted collision cross-

section (CCS) values for various adducts have been calculated and are presented below.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 200.99095 132.4

[M+Na]⁺ 222.97289 145.5

[M-H]⁻ 198.97639 138.3

[M+NH₄]⁺ 218.01749 155.3

[M+K]⁺ 238.94683 134.5

[M+H-H₂O]⁺ 182.98093 133.5

[M+HCOO]⁻ 244.98187 153.4

[M+CH₃COO]⁻ 258.99752 181.8

[M+Na-2H]⁻ 220.95834 139.6

[M]⁺ 199.98312 151.1

[M]⁻ 199.98422 151.1

Data sourced from PubChemLite.

Analogous Spectroscopic Data: 4-Bromo-3,5-
dimethylphenol
To provide researchers with a point of reference, the following sections present spectroscopic

data for the isomer 4-Bromo-3,5-dimethylphenol (CAS No: 7463-51-6), for which experimental

data is available.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_3-dimethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_3-dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available in a

quantitative tabular

format in the search

results.

Note: While ¹H NMR spectra for 4-Bromo-3,5-dimethylphenol are mentioned in the search

results, specific peak assignments and integrations are not provided in a clear, tabular format.

Chemical Shift (ppm) Assignment

Data not available in a quantitative tabular

format in the search results.

Note: Similar to the ¹H NMR data, specific peak assignments for the ¹³C NMR of 4-Bromo-3,5-

dimethylphenol are not detailed in the provided search results.

Peak (cm⁻¹) Description

Data not available in a quantitative tabular

format in the search results.

Note: The search results indicate the existence of IR spectra for 4-Bromo-3,5-dimethylphenol

but do not provide a list of characteristic absorption bands.

Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic

data discussed in this guide. These are based on standard laboratory practices and information

from similar compound characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane

(TMS) as an internal standard.

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number

of scans is typically required due to the lower natural abundance of ¹³C. Chemical shifts are

reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g.,

dichloromethane, methanol) and inject it into the gas chromatograph. For direct infusion,

dissolve the sample in an appropriate solvent and introduce it directly into the ion source.

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS

or Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS).

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the sample with dry potassium bromide and press it into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over

a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1283881#spectroscopic-data-for-4-bromo-2-3-
dimethylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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